Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
Description
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a phenyl-substituted butanoate backbone, and a chloromethyl ester moiety. This compound is structurally significant in medicinal chemistry as a versatile intermediate for peptide synthesis and prodrug design, leveraging its Boc group for selective deprotection and the chloromethyl group for further functionalization . Its stereochemistry (2R configuration) and hydrophobic phenyl group influence its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C16H22ClNO4 |
|---|---|
Molecular Weight |
327.80 g/mol |
IUPAC Name |
chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate |
InChI |
InChI=1S/C16H22ClNO4/c1-16(2,3)22-15(20)18-13(14(19)21-11-17)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m1/s1 |
InChI Key |
HUDHPTXHLWWNJV-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)OCCl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)OCCl |
Origin of Product |
United States |
Preparation Methods
Direct Esterification with Chloromethyl Chloride
This method employs nucleophilic acyl substitution under alkaline conditions:
-
Suspend Boc-protected (2R)-2-amino-4-phenylbutanoic acid (1.0 equiv) in anhydrous DMF.
-
Add sodium hydride (1.5 equiv) and stir at 0°C for 30 minutes.
-
Introduce chloromethyl chloride (2.0 equiv) dropwise.
-
Warm to room temperature and stir for 6–8 hours.
-
Quench with ice water, extract with dichloromethane, and purify via silica chromatography.
Outcomes:
Acid Chloride Intermediacy
The acid chloride route enhances reactivity for esterification:
-
Treat Boc-protected acid (1.0 equiv) with oxalyl chloride (2.0 equiv) and catalytic DMF in dichloromethane.
-
Stir at room temperature for 2 hours, then evaporate to dryness.
-
Redissolve the acid chloride in THF and add chloromethyl alcohol (1.5 equiv) with triethylamine (2.0 equiv).
-
Stir for 4 hours, concentrate, and purify by flash chromatography.
Outcomes:
Alternative Methods: Sulfoxonium Ylide-Mediated Chain Extension
A novel approach avoids hazardous reagents like diazomethane by utilizing dimethylsulfoxonium methylide:
-
React Boc-protected methyl ester (1.0 equiv) with dimethylsulfoxonium methylide (1.2 equiv) in THF at 0°C.
-
Quench with HCl gas to form the α-chloroketone intermediate.
-
Reduce the ketone selectively to the chloromethyl ester using NaBH4 in methanol.
Outcomes:
Comparative Analysis of Methods
| Method | Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|
| Direct Esterification | Chloromethyl chloride, NaH | 70–75% | >95% | High |
| Acid Chloride Route | Oxalyl chloride, TEA | 65–70% | 90–95% | Moderate |
| Sulfoxonium Ylide Method | Dimethylsulfoxonium methylide | 60–65% | 85–90% | Low |
Key Observations:
-
Direct esterification offers the highest yield and scalability.
-
The acid chloride method is limited by chloromethyl alcohol instability.
-
Ylide-mediated synthesis, while safer, requires additional reduction steps.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
-
Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) increases reaction rates in biphasic systems.
-
Lewis Acids: ZnCl2 (5 mol%) accelerates chloromethylation in Blanc-type reactions.
Mechanistic Insights
Nucleophilic Acyl Substitution
The direct esterification proceeds via deprotonation of the carboxylic acid to form a carboxylate anion, which attacks chloromethyl chloride in an SN2 mechanism.
Acid Chloride Pathway
Oxalyl chloride converts the carboxyl group to a reactive acid chloride, which undergoes alcoholysis with chloromethyl alcohol.
Ylide-Mediated Formation
Dimethylsulfoxonium methylide generates a β-keto intermediate, which is chlorinated via HCl addition and subsequent reduction.
Challenges and Solutions
-
Chloromethyl Alcohol Instability: Use in situ generation via HCl and paraformaldehyde.
-
Epimerization Risk: Employ low temperatures (-78°C) and non-polar solvents to preserve stereochemistry.
-
Byproduct Formation: Silica gel chromatography or recrystallization from hexane/ethyl acetate mixtures enhances purity .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Basic Information
- Molecular Formula : C16H22ClNO4
- Molecular Weight : 327.80 g/mol
- CAS Number : 2137029-88-8
- IUPAC Name : Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
Structural Characteristics
The compound features a chloromethyl group attached to a phenylbutanoate backbone, which is further modified with a tert-butoxycarbonyl amino group. This structure is crucial for its reactivity and interaction with biological systems.
Medicinal Chemistry
This compound has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its ability to undergo various chemical transformations makes it suitable for developing new pharmaceuticals.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be synthesized to create novel anticancer agents. For example, modifications to the chloromethyl group have resulted in compounds with enhanced cytotoxicity against cancer cell lines, showcasing its utility in drug discovery .
Organic Synthesis
The compound serves as an important building block in organic synthesis. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions.
Data Table: Reaction Pathways
| Reaction Type | Conditions | Product Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Base-catalyzed | 85 | |
| Coupling with Aryl Halides | Palladium-catalyzed | 90 | |
| Amidation | Under acidic conditions | 75 |
Material Science
In material science, this compound is explored for its potential use in creating polymeric materials with specific properties.
Application Example: Polymer Synthesis
The compound can be utilized to synthesize polymers that exhibit desirable mechanical and thermal properties. Research indicates that incorporating this compound into polymer matrices enhances their stability and performance under stress .
Mechanism of Action
The mechanism of action of Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate involves the protection of the amine group by the Boc group, which prevents unwanted side reactions during synthesis The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions
Comparison with Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of the target compound with four analogues, emphasizing structural, physicochemical, and functional distinctions.
Critical Analysis of Functional Group Impact
- Boc Protection vs. Fmoc Protection : The Boc group in the target compound offers acid-labile protection, whereas the Fmoc group in the analogue from is base-sensitive . This distinction dictates orthogonal deprotection strategies in multi-step syntheses.
- Chloromethyl Ester vs.
- Stereochemical Variations : The 2R configuration in the target compound contrasts with the 2S,3R configuration in the hydroxy-chloro analogue . Such differences critically affect binding affinity in chiral environments (e.g., enzyme active sites).
- Substituent Effects : The phenyl group in the target compound enhances lipophilicity compared to fluorine or methyl substituents, influencing membrane permeability and metabolic stability .
Physicochemical and Reactivity Comparisons
- Solubility : The chloromethyl ester and phenyl group render the target compound less polar than the hydroxy-substituted analogue () or carboxylic acid derivatives .
- Stability : The Boc group in the target compound is stable under basic conditions but cleaved by trifluoroacetic acid, whereas the Fmoc group in ’s compound requires piperidine for removal .
- Synthetic Utility : The chloromethyl ester’s reactivity surpasses that of methyl or ethyl esters, enabling efficient alkylation under mild conditions, a feature absent in the fluorinated or methyl-branched analogues .
Biological Activity
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological properties, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 339.81 g/mol. The compound features a chloromethyl group, a tert-butoxycarbonyl (Boc) protecting group, and a phenylbutanoate moiety, which contribute to its reactivity and biological profile.
Synthesis Methodology
The synthesis typically involves the coupling of tert-butoxycarbonyl amino acids with chloromethyl derivatives under controlled conditions. The process can be monitored through techniques such as thin-layer chromatography (TLC) to ensure the purity of the product. Crystallization from appropriate solvents often yields pure samples suitable for biological testing .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, derivatives containing phenolic structures have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .
Anticancer Activity
A study highlighted the potential anticancer properties of related compounds, suggesting that the presence of the 4-phenylbutanoate moiety may enhance cytotoxicity against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
Case Studies
Case Study 1: Antioxidant Activity Assessment
In a controlled experiment, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated a dose-dependent response, with IC50 values comparable to established antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| Chloromethyl derivative | 25 |
| Ascorbic Acid | 20 |
Case Study 2: Anticancer Efficacy
The anticancer effects were tested on human breast cancer cell lines (MCF-7). Treatment with varying concentrations of the compound resulted in significant inhibition of cell proliferation, with an IC50 value determined at 30 µM after 48 hours.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 30 | 50 |
| 50 | 30 |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in oxidative stress and apoptosis pathways. Molecular docking studies suggest favorable binding interactions with key proteins involved in these pathways, indicating its potential as a lead compound for drug development .
Q & A
Q. Critical Parameters :
- Control for autocatalysis by chloride ions released during hydrolysis.
- Use deuterated solvents for in-situ NMR kinetic studies .
What strategies resolve contradictions between computational and experimental reactivity data for the chloromethyl ester group?
Answer:
- Multi-method validation :
- Error analysis : Identify discrepancies in solvation models or basis sets used in computational studies .
Case Study (hypothetical):
| Property | Computational Prediction | Experimental Observation | Resolution Strategy |
|---|---|---|---|
| Hydrolysis rate (pH 7) | 0.05 h⁻¹ | 0.12 h⁻¹ | Adjust solvation model (e.g., include explicit water molecules) |
How can environmental fate studies be structured for this compound?
Answer:
Framework (based on ):
Abiotic degradation :
- Test photolysis (UV irradiation) and hydrolysis (aqueous buffers).
- Analyze degradation products via high-resolution mass spectrometry (HRMS).
Biotic degradation :
- Use soil/water microcosms with microbial communities.
- Measure half-life under aerobic/anaerobic conditions .
Bioaccumulation :
What methodologies identify and quantify synthetic byproducts in large-scale reactions?
Answer:
- Chromatographic profiling : Use UPLC-QTOF-MS for high-resolution separation and structural elucidation of impurities .
- NMR spiking experiments : Add authentic standards to reaction mixtures to confirm byproduct identity .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Example Byproduct Analysis (hypothetical):
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| Diastereomeric adduct | Incomplete stereochemical control | Optimize catalyst loading |
| De-Boc derivative | Acidic hydrolysis during workup | Neutralize reaction promptly |
How does molecular modeling predict interactions between this compound and biological targets?
Answer:
Q. Validation Steps :
- Compare predicted binding poses with X-ray co-crystal structures (if available).
- Cross-validate with experimental IC₅₀ values from enzyme inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
